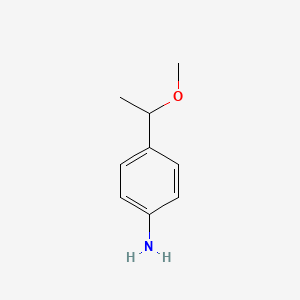

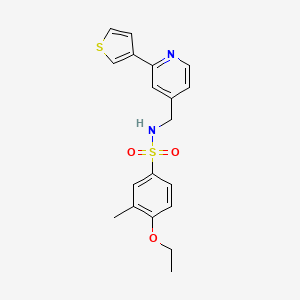

2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Another study reported the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile” are not documented, related compounds have been studied. For example, new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Aplicaciones Científicas De Investigación

Molecular Docking, Synthesis, and Study of Substituted Derivatives

Synthesis of substituted derivatives was completed using various compounds. Molecular docking studies predicted the affinity of synthesized compounds with CDK4 protein, indicating potential applications in understanding protein interactions and drug development (Holam, Santhoshkumar, & Killedar, 2022).

Catalytic and Optoelectronic Properties

Catalytic Activity in Mono-Methylation

Potassium promoted lanthanum-magnesium oxide, a novel catalyst, was used for the selective mono-methylation of phenylacetonitrile, demonstrating the catalyst's potential in the pharmaceutical industry for the preparation of non-steroidal anti-inflammatory drugs (Molleti & Yadav, 2017).

Optoelectronic and Charge Transport Properties

An in-depth study on hydroquinoline derivatives focused on their structural, electronic, optical, and charge transport properties, indicating their potential as efficient multifunctional materials for various applications (Irfan et al., 2020).

Photodeprotection Mechanisms

Photochemical Reaction Mechanism Study

Time-resolved spectroscopic experiments, coupled with DFT calculations, were employed to understand the photochemical reaction mechanisms of certain derivatives in different solvents, offering insights into their efficient application and development (Li et al., 2022).

Propiedades

IUPAC Name |

2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-10-9-19)11-16(15)22-18(20)17(12)13-5-3-2-4-6-13/h2-8,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINLDXCYRXKLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401607.png)

![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

![N-(2-fluorophenyl)-4-[methyl(2-oxolanylmethyl)sulfamoyl]benzamide](/img/structure/B2401621.png)

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)